molecular formula C9H12BrNO B1404100 5-Bromo-2-isopropoxy-4-methylpyridine CAS No. 1239611-37-0

5-Bromo-2-isopropoxy-4-methylpyridine

Cat. No. B1404100
M. Wt: 230.1 g/mol
InChI Key: IUJPMHCTVQPXNJ-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-4-methylpyridine is a chemical compound with the CAS Number: 1239611-37-0 . It has a molecular weight of 230.1 .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-isopropoxy-4-methylpyridine is 1S/C9H12BrNO/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-isopropoxy-4-methylpyridine are not available, related compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

5-Bromo-2-isopropoxy-4-methylpyridine has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential as chiral dopants for liquid crystals and have shown significant biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Ligand Complexation

It's been involved in the synthesis of tridentate ligands based on substituted bipyridine, which are suited for complexation with lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

Halogen-Rich Intermediates for Synthesis

This compound has been used in creating halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable in medicinal chemistry for synthesizing pentasubstituted pyridines (Wu et al., 2022).

Schiff Base Compounds

It is utilized in the synthesis of Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, which have shown excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Halogen Bonding and N-Arylation

The compound has been studied for its role in halogen bonding and N-arylation processes in chemistry, particularly in the interplay with haloarenenitriles (Baykov et al., 2021).

Antiviral Activity

Derivatives of 5-Bromo-2-isopropoxy-4-methylpyridine have been evaluated for antiviral activity, particularly against DNA viruses and retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Structural and Thermal Analysis

Its derivatives have been used in synthesizing copper(II) and oxido-vanadium(IV) complexes, which were studied for their structural and thermal properties (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include warnings about skin irritation, serious eye irritation, and specific target organ toxicity .

properties

IUPAC Name

5-bromo-4-methyl-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJPMHCTVQPXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isopropoxy-4-methylpyridine

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-bromo-2-hydroxy-4-methylpyridine and isopropanol in analogy to Example 9c): colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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